

Tributyl(3-methoxyphenyl)stannane synthesis protocol

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Compound of Interest

Compound Name: Tributyl(3-methoxyphenyl)stannane

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An In-depth Technical Guide to the Synthesis of Tributyl(3-methoxyphenyl)stannane

This guide provides a comprehensive protocol for the synthesis of **tributyl(3-methoxyphenyl)stannane**, a versatile organotin reagent frequently utilized in palladium-catalyzed cross-coupling reactions, such as the Stille coupling.^{[1][2]} The synthesis is primarily achieved through the reaction of a Grignard reagent, derived from 3-bromoanisole, with tributyltin chloride.^{[3][4]} This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Core Synthesis Protocol

The synthesis of **tributyl(3-methoxyphenyl)stannane** is typically accomplished via a Grignard reaction. This involves the formation of an organomagnesium halide (Grignard reagent) from 3-bromoanisole, which then undergoes transmetalation with tributyltin chloride to yield the desired product.^[4]

Reaction Scheme:

- Grignard Reagent Formation: $3\text{-BrC}_6\text{H}_4\text{OCH}_3 + \text{Mg} \rightarrow 3\text{-(MgBr)C}_6\text{H}_4\text{OCH}_3$
- Stannylation: $3\text{-(MgBr)C}_6\text{H}_4\text{OCH}_3 + (\text{C}_4\text{H}_9)_3\text{SnCl} \rightarrow (\text{C}_4\text{H}_9)_3\text{SnC}_6\text{H}_4\text{OCH}_3 + \text{MgBrCl}$

Experimental Protocols

Materials and Reagents:

Reagent/Material	Formula	Molar Mass (g/mol)	Quantity	Moles	Notes
Magnesium turnings	Mg	24.31	e.g., 2.67 g	e.g., 0.11	Activated, oven-dried
3-Bromoanisole	C ₇ H ₇ BrO	187.04	e.g., 18.7 g	e.g., 0.10	Anhydrous
Tributyltin chloride	C ₁₂ H ₂₇ ClSn	325.51	e.g., 32.6 g	e.g., 0.10	Anhydrous
Tetrahydrofuran (THF)	C ₄ H ₈ O	72.11	e.g., 200 mL	-	Anhydrous, distilled
Iodine	I ₂	253.81	1-2 crystals	-	For initiation
Saturated NH ₄ Cl (aq)	NH ₄ Cl	53.49	As needed	-	For quenching
Diethyl ether	(C ₂ H ₅) ₂ O	74.12	As needed	-	For extraction
Anhydrous MgSO ₄	MgSO ₄	120.37	As needed	-	For drying

Step-by-Step Procedure:

- Preparation of Grignard Reagent:
 - An oven-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with magnesium turnings.
 - A crystal of iodine is added to activate the magnesium surface.
 - A small portion of a solution of 3-bromoanisole in anhydrous THF is added to the magnesium. The reaction is initiated, which is often indicated by a color change and gentle refluxing. Gentle heating may be required.

- The remaining 3-bromoanisole solution is added dropwise at a rate that maintains a gentle reflux.
- After the addition is complete, the mixture is refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The solution should appear as a cloudy, greyish mixture.
- Reaction with Tributyltin Chloride:
 - The Grignard reagent solution is cooled to 0 °C in an ice bath.
 - A solution of tributyltin chloride in anhydrous THF is added dropwise via the dropping funnel.
 - After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to overnight.
- Work-up and Purification:
 - The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
 - The resulting mixture is transferred to a separatory funnel and extracted with diethyl ether.
 - The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
 - The crude product is then purified by vacuum distillation or column chromatography on silica gel to afford **tributyl(3-methoxyphenyl)stannane** as a colorless oil.

Mandatory Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of **tributyl(3-methoxyphenyl)stannane**.

Application in Stille Coupling

Tributyl(3-methoxyphenyl)stannane is a key reagent in the Stille cross-coupling reaction, which forms a carbon-carbon bond between the organostannane and an organic halide or triflate, catalyzed by a palladium complex.^{[2][5]}

Caption: Catalytic cycle of the Stille cross-coupling reaction.

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